molecular formula C12H15BrO2 B1373625 4-[(3-Bromophenyl)methoxy]oxane CAS No. 1247385-45-0

4-[(3-Bromophenyl)methoxy]oxane

Cat. No.: B1373625
CAS No.: 1247385-45-0
M. Wt: 271.15 g/mol
InChI Key: DPOCEJRZGUDMKR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOCEJRZGUDMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methoxy]oxane typically involves the reaction of 3-bromophenol with oxane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methoxy]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Bromophenyl)methoxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methoxy]oxane involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring Variants

Oxetane Derivatives
  • The elongated hexyl chain and ethyl substitution alter solubility and steric effects .
Cyclohexane Derivatives
  • Compound : 4-[(2-Bromocyclohexyl)oxy]oxane
    • CAS : 100399-51-7
    • Formula : C₁₁H₁₉BrO₂
    • Key Differences : Replacement of the aromatic 3-bromophenyl group with a brominated cyclohexane moiety reduces aromatic conjugation, impacting electronic properties and cross-coupling efficiency .

Functional Group Variants

Carboxylic Acid Derivative
  • Compound : 4-(3-Bromophenyl)oxane-4-carboxylic acid
    • Formula : C₁₂H₁₃BrO₃ (inferred from )
    • Key Differences : The carboxylic acid group enhances hydrophilicity and enables conjugation via esterification or amidation, unlike the inert methoxy group in the target compound .
Benzamide Derivative
  • Compound: 4-[(3-Bromophenyl)methoxy]-2-methoxy-benzamide CAS: Not explicitly listed (PDB ID: 8BE) Formula: C₁₅H₁₄BrNO₃ Key Differences: The amide group introduces hydrogen-bonding capacity, making it suitable for protein-ligand interactions in drug design .

Substituent Position and Electronic Effects

Para-Substituted Bromophenyl Analogs
  • Compound : 3-[(4-Bromophenyl)methoxy]benzaldehyde
    • CAS : 168084-97-7
    • Formula : C₁₄H₁₁BrO₂
    • Key Differences : The para-bromine position on the phenyl ring alters electronic effects (e.g., resonance vs. inductive), influencing reactivity in nucleophilic aromatic substitution compared to the meta-substituted target compound .
Methoxy-Substituted Analogs
  • Compound: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Formula: C₂₅H₁₉BrN₄O₆ Key Differences: The triazine core and methoxy groups increase molecular complexity and polarity, suited for applications in agrochemicals or dyes .

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Oxane Methoxy, 3-bromophenyl C₁₂H₁₅BrO₂ 271.15 Suzuki coupling, building block
4-(3-Bromophenyl)oxane-4-carboxylic acid Oxane Carboxylic acid, 3-bromophenyl C₁₂H₁₃BrO₃ ~293.14 Conjugation chemistry
3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane Oxetane Hexyl chain, ethyl C₁₈H₂₇BrO₃ 371.31 Polymer chemistry
4-[(2-Bromocyclohexyl)oxy]oxane Oxane Bromocyclohexyl C₁₁H₁₉BrO₂ 263.17 Steric studies
3-[(4-Bromophenyl)methoxy]benzaldehyde Benzene Aldehyde, 4-bromophenylmethoxy C₁₄H₁₁BrO₂ 291.14 Electrophilic substitution

Biological Activity

4-[(3-Bromophenyl)methoxy]oxane, with the molecular formula C₁₂H₁₅BrO₂, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • CAS Number : 1247385-45-0
  • Molecular Structure : The compound features a bromophenyl group attached to a methoxy-substituted oxane ring, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with oxane in the presence of a base such as sodium hydroxide or potassium carbonate. This process results in nucleophilic substitution, yielding the desired product with high purity and yield under optimized conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The effectiveness varies across different cell lines, indicating selective activity which could be attributed to its structural features .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances the compound's binding affinity to certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxy group may facilitate interactions with cellular receptors, influencing signal transduction pathways.

These interactions can lead to modulation of cell proliferation and apoptosis, particularly in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

CompoundAntimicrobial ActivityAnticancer ActivityRemarks
4-[(3-Chlorophenyl)methoxy]oxaneModerateLowLess effective than brominated analog
4-[(3-Fluorophenyl)methoxy]oxaneLowModerateFluorine reduces reactivity
This compound High High Exhibits superior biological activity

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for both strains, indicating strong antibacterial properties.
  • Anticancer Activity Assessment : In another study focusing on various cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations of 10 µM in A549 cells after 48 hours of treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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